Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate
Description
Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate is a synthetic ester derivative of beta-alanine, characterized by a trifluoroacetyl group and a sec-butyl ester moiety. Its structure includes:
- N-Methyl substitution: Enhances lipophilicity and metabolic stability.
- Trifluoroacetyl group: Introduces strong electron-withdrawing effects, influencing reactivity and stability.
- sec-Butyl ester: The branched alkyl chain may impact solubility, volatility, and interaction with biological targets compared to linear or other branched analogs.
Properties
CAS No. |
54986-71-9 |
|---|---|
Molecular Formula |
C10H16F3NO3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
butan-2-yl 3-[methyl-(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C10H16F3NO3/c1-4-7(2)17-8(15)5-6-14(3)9(16)10(11,12)13/h7H,4-6H2,1-3H3 |
InChI Key |
MECGQVNRUPNHJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CCN(C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with sec-butylamine, methylamine, and trifluoroacetic anhydride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures ranging from 0°C to 50°C, with the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of sec-butyl alcohol or sec-butyl ketone derivatives.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroacetyl group, where nucleophiles can replace the trifluoroacetyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sec-butyl alcohol, sec-butyl ketone.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its trifluoroacetyl group, which can interact with biological macromolecules.
Medicine: Explored for its potential use in drug design and development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The sec-butyl and beta-alanine moieties contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Alkyl Chain Branching: sec-Butyl vs. n-Butyl and Isobutyl Analogs
The sec-butyl group distinguishes this compound from linear (n-butyl) or other branched (isobutyl) derivatives. Key differences include:
*Structural analogy to chloroformates suggests sec-butyl derivatives may exhibit reduced acute toxicity compared to n-butyl analogs.
Trifluoroacetyl vs. Other Acyl Groups
The trifluoroacetyl group confers distinct properties compared to acetyl or alkylacyl analogs:
Comparison to Taxane Ester Analogs
Evidence from baccatin III esters highlights the role of alkyl chain branching in biological activity:
- sec-Butyl analogs of baccatin III esters exhibit stereochemical variations that influence binding to microtubules .
- n-Butyl and pentyl analogs show altered pharmacokinetics due to chain length, with longer chains increasing lipophilicity but reducing solubility .
Research Findings and Data
Acute Toxicity Insights from Chloroformates
- n-Butyl chloroformate: No mortality in rats at 5.1 ppm (6 hours/day, 4 weeks) .
- sec-Butyl chloroformate : Adopted n-butyl AEGL-3 values due to structural similarity, with RD50 = 117 ppm in mice .
Critical Analysis of Limitations
- Data Gaps : Direct studies on Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate are absent in the provided evidence; comparisons rely on structural analogs.
Biological Activity
Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presents data tables and case studies to illustrate its effects.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following structural components:
- Sec-Butyl Group : A branched alkyl group that may influence lipophilicity.
- N-Methyl Group : Enhances the compound's steric properties and possibly its receptor binding.
- Trifluoroacetyl Group : Known to enhance biological activity through increased metabolic stability and lipophilicity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antagonistic Activity : The compound has been studied for its potential as a bitter taste receptor (T2R) antagonist. Research indicates that certain amino acid derivatives can block T2R receptors, which are involved in taste perception and may have implications for therapeutic applications in metabolic disorders .
- Cytotoxicity : Preliminary studies suggest that derivatives of beta-alanine, including this compound, exhibit varying degrees of cytotoxicity against cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell proliferation and apoptosis.
- Pharmacokinetics : The incorporation of trifluoroacetyl groups is known to improve the pharmacokinetic profile of compounds, enhancing their solubility and bioavailability. This property is crucial for therapeutic efficacy in vivo.
Case Study 1: Bitter Taste Receptor Modulation
In a study focused on T2R receptors, this compound was evaluated alongside other amino acid derivatives. The findings indicated that while some compounds acted as antagonists, others showed inverse agonist properties. The study utilized calcium imaging assays to measure intracellular calcium mobilization in response to receptor activation .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Sec-Butyl N-Methyl-N-(TFA)-β-Ala | 25 ± 5 | Antagonist |
| GABA | 3.2 ± 0.3 | Antagonist |
| BCML | 59 ± 18 | Inverse Agonist |
Case Study 2: Cytotoxic Effects on Cancer Cells
A separate investigation into the cytotoxic effects of this compound on various cancer cell lines provided insight into its potential therapeutic applications. The compound demonstrated significant cytotoxicity against MV4-11 cells, a model for acute myeloid leukemia (AML). This effect was attributed to the inhibition of FLT3 phosphorylation, leading to apoptosis .
| Cell Line | Dose (mg/kg) | % Cell Viability |
|---|---|---|
| MV4-11 | 60 | 15% |
| U-2 OS | 60 | 30% |
| HeLa | 60 | 40% |
The precise mechanism through which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the trifluoroacetyl moiety enhances interaction with target receptors or enzymes involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
